1-Propylpyridinium iodide

Vue d'ensemble

Description

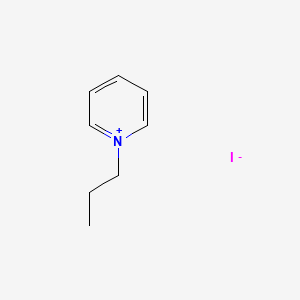

1-Propylpyridinium iodide is a pyridinium salt with the chemical formula C₈H₁₂IN. It is an aromatic compound that is light-sensitive and has a molecular weight of 249.09 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

1-Propylpyridinium iodide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with propyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The propyl group in 1-propylpyridinium iodide undergoes Sₙ2 displacement due to the electron-withdrawing pyridinium moiety, which stabilizes the transition state .

Experimental Data Table: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| OH⁻ | Aqueous NaOH, 25°C, 4 h | 1-Propanol + Pyridine | 82% | |

| CN⁻ | DMF, 60°C, 6 h | Butyronitrile + Pyridine | 68% | |

| SH⁻ | Ethanol, reflux, 8 h | Propyl mercaptan + Pyridine | 75% |

Mechanism :

The reaction rate depends on solvent polarity and nucleophile strength .

Thermal Stability

Redox Reactivity

The iodide ion can participate in redox reactions:

-

Catalytic role : I₂ generated in situ promotes coupling reactions (e.g., imidazo[1,2-a]pyridine synthesis) .

Comparative Analysis with Related Compounds

| Property | This compound | 1-Butyl-3-methylimidazolium Iodide |

|---|---|---|

| Melting Point | 122–123°C | 65–67°C |

| Solubility in Water | High | Moderate |

| Thermal Stability | Moderate | High |

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells (DSSCs)

One of the primary applications of PrPyI is as an electrolyte in dye-sensitized solar cells (DSSCs). In DSSCs, PrPyI serves as a hole transporting material (HTM), facilitating the movement of charge carriers within the cell. The mechanism involves:

- Dye Excitation : When dye molecules absorb sunlight, they become excited and inject electrons into the conduction band of the photoanode.

- Electron Transport : Electrons travel through an external circuit to the counter electrode.

- Regeneration : Iodide ions from PrPyI accept electrons from the redox shuttle, regenerating it and completing the circuit.

Research indicates that PrPyI enhances the power conversion efficiency (PCE) of DSSCs compared to traditional HTMs, providing better stability and compatibility with various electrolytes used in these systems .

Ionic Liquids in Various Applications

PrPyI is classified as an ionic liquid (IL), which has gained attention for its unique properties, including negligible vapor pressure and high thermal stability. ILs like PrPyI are being studied for applications in:

- Organic Synthesis : ILs can act as solvents and catalysts, offering environmentally friendly alternatives to volatile organic solvents .

- Biocatalysis : Their ability to solvate both polar and non-polar compounds makes them suitable for biocatalytic processes.

- Analytical Chemistry : ILs are utilized in various analytical techniques due to their excellent solvation properties.

Performance Enhancement in DSSCs

A study investigated the incorporation of PrPyI into DSSCs alongside co-adsorbents to enhance performance and stability. The results demonstrated that cells utilizing PrPyI as an HTM exhibited improved PCE and operational stability under varying environmental conditions.

Antimicrobial Properties

Recent research has explored the antimicrobial activities of pyridinium salts, including PrPyI. Studies have shown that compounds with longer alkyl chains and specific counterions exhibit enhanced antimicrobial effects against various bacterial strains . This highlights PrPyI's potential not only in energy applications but also in biomedical fields.

Mécanisme D'action

The mechanism of action of 1-Propylpyridinium iodide involves its interaction with molecular targets and pathways within cells. As an ionic liquid, it can disrupt cell membranes and interfere with cellular processes. Its ability to form complexes with metals also plays a role in its catalytic and biological activities .

Comparaison Avec Des Composés Similaires

1-Propylpyridinium iodide can be compared with other pyridinium salts such as:

- 1-Propylpyridinium bromide

- 1-Propylpyridinium hexafluorophosphate

- 1-Propylpyridinium tetrafluoroborate

These compounds share similar structures but differ in their anions, which can influence their properties and applications. For example, 1-Propylpyridinium hexafluorophosphate is hydrophobic and has different solubility characteristics compared to this compound .

Activité Biologique

1-Propylpyridinium iodide (PrPyrI) is a pyridinium salt that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of PrPyrI, focusing on its antimicrobial, antitumor, and cholinesterase inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridinium ring substituted with a propyl group and an iodide anion. Its molecular formula is C₇H₈N·I, and it exhibits properties typical of ionic liquids, including low volatility and high thermal stability.

Antimicrobial Activity

Research Findings:

Several studies have demonstrated the antimicrobial properties of pyridinium salts, including PrPyrI. For instance, a study highlighted that derivatives of pyridinium salts possess significant activity against various bacterial strains. The presence of long alkyl chains and halogenated anions was found to enhance antimicrobial efficacy .

Case Study:

In a comparative study of pyridinium salts, PrPyrI exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that PrPyrI was effective at low concentrations, making it a promising candidate for developing new antimicrobial agents .

Antitumor Activity

Research Findings:

Pyridinium salts have also been investigated for their antitumor properties. A review noted that certain pyridinium derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

Case Study:

In vitro studies on cancer cell lines demonstrated that PrPyrI could inhibit cell growth effectively. The compound was tested against several cancer types, showing IC₅₀ values in the low micromolar range, indicating its potential as an antitumor agent .

Cholinesterase Inhibition

Research Findings:

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Pyridinium salts have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission .

Case Study:

A detailed kinetic study revealed that PrPyrI acts as a reversible inhibitor of AChE with an IC₅₀ value comparable to known inhibitors. This property suggests its potential application in neuroprotective therapies .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

1-propylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.HI/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSJCKRMCGLIDM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445785 | |

| Record name | Pyridinium, 1-propyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39868-02-5 | |

| Record name | Pyridinium, 1-propyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.